molecular formula C32H20O3 B1593909 Tetraphenylphthalic anhydride CAS No. 4741-53-1

Tetraphenylphthalic anhydride

Cat. No.: B1593909
CAS No.: 4741-53-1
M. Wt: 452.5 g/mol
InChI Key: RSKXGCFFFZIWNC-UHFFFAOYSA-N
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Description

Tetraphenylphthalic anhydride is an organic compound with the molecular formula C₃₂H₂₀O₃. It is characterized by the presence of four phenyl groups attached to a phthalic anhydride core. This compound is known for its unique structural properties and has been extensively studied for its applications in organic synthesis and material science .

Mechanism of Action

Target of Action

Tetraphenylphthalic anhydride (TPPA) is a distinctive organic compound, primarily recognized for its pivotal role in polymer chemistry and material science research

Mode of Action

The mode of action of TPPA involves its interaction with other organic compounds in chemical reactions. TPPA has been prepared by condensation of tetraphenylcyclopentadienone and maleic anhydride in nitrobenzene, followed by dehydrogenation of the tetraphenyldihydrophthalic anhydride with sulfur . This suggests that TPPA can participate in condensation and dehydrogenation reactions, contributing to the formation of complex organic structures.

Result of Action

The result of TPPA’s action is the formation of complex organic structures, particularly polymers. Its structural characteristics, including the presence of four phenyl groups attached to a phthalic anhydride moiety, significantly alter its physical and chemical properties, enabling it to participate in complex chemical reactions .

Biochemical Analysis

Biochemical Properties

Tetraphenylphthalic anhydride plays a crucial role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of complex polymeric structures. The compound’s interaction with enzymes such as esterases and hydrolases leads to the hydrolysis of the anhydride group, resulting in the formation of carboxylic acids . These interactions are essential for the synthesis of high-performance polymers used in various industrial applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, impacting cell proliferation and differentiation . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . For instance, this compound can inhibit the activity of hydrolases, preventing the hydrolysis of specific substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can induce significant changes in cellular processes . Threshold effects have been observed, where a specific dosage level is required to elicit a measurable response. High doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and utilization. The compound interacts with enzymes such as esterases and hydrolases, which facilitate its breakdown into smaller metabolites . These metabolic pathways are essential for the compound’s elimination from the body and its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biochemical activity and its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . The localization of this compound within cells is essential for its activity and function, as it determines the specific cellular processes that the compound can influence .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylphthalic anhydride can be synthesized through the condensation of tetraphenylcyclopentadienone with maleic anhydride in the presence of bromobenzene. The reaction mixture is refluxed gently for several hours, followed by the addition of bromine in bromobenzene. The mixture is then cooled and filtered to obtain the crystalline product .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of ground-glass equipment is preferred to avoid contamination, and the reaction is carried out in a controlled environment to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tetraphenylphthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed:

Scientific Research Applications

Tetraphenylphthalic anhydride is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its four phenyl groups, which provide significant steric hindrance and influence its reactivity. This makes it a valuable compound for studying steric effects and designing novel organic reactions .

Properties

IUPAC Name

4,5,6,7-tetraphenyl-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20O3/c33-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(34)35-31)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKXGCFFFZIWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C3C(=C2C4=CC=CC=C4)C(=O)OC3=O)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197130
Record name Tetraphenylphthalic anhydride
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Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4741-53-1
Record name Tetraphenylphthalic anhydride
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Record name Tetraphenylphthalic anhydride
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Record name 4741-53-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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